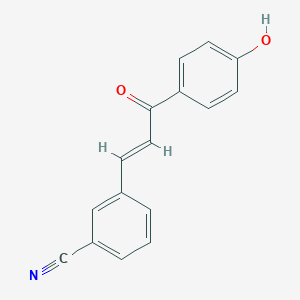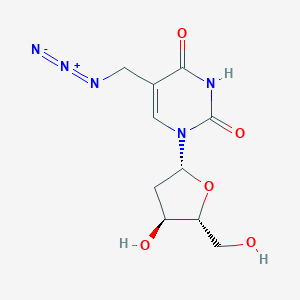
5-Azidomethyl-2'-deoxyuridine
Overview
Description
5-Azidomethyl-2’-deoxyuridine is a nucleoside analog that has gained significant attention in the fields of chemistry, biology, and medicine. It is structurally similar to thymidine, with an azidomethyl group attached at the 5-position of the deoxyuridine molecule. This modification allows it to be incorporated into DNA, making it a valuable tool for various biochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Azidomethyl-2’-deoxyuridine typically involves the modification of 2’-deoxyuridineThis can be achieved through a series of chemical reactions, including halogenation followed by nucleophilic substitution with sodium azide .
Industrial Production Methods: While specific industrial production methods for 5-Azidomethyl-2’-deoxyuridine are not widely documented, the general approach involves large-scale synthesis using similar chemical reactions as those used in laboratory settings. The process may be optimized for higher yields and purity, with stringent quality control measures in place to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions: 5-Azidomethyl-2’-deoxyuridine undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.
Reduction Reactions: The azide group can be reduced to an amine under appropriate conditions.
Common Reagents and Conditions:
CuAAC Reactions: Copper(I) catalysts and alkyne-containing compounds are commonly used.
SPAAC Reactions: Strain-promoted alkynes are used to facilitate the reaction without the need for copper catalysts.
Major Products:
CuAAC Reactions: The major products are triazole derivatives formed by the cycloaddition of the azide group with alkynes.
Reduction Reactions: The major product is the corresponding amine.
Scientific Research Applications
5-Azidomethyl-2’-deoxyuridine has a wide range of applications in scientific research:
Mechanism of Action
5-Azidomethyl-2’-deoxyuridine is incorporated into replicating DNA in place of its natural analog, thymidine. Once incorporated, it can be detected using bioorthogonal reactions such as CuAAC and SPAAC. These reactions allow for the visualization of DNA synthesis and other cellular processes involving DNA . The azide group provides a handle for further chemical modifications, enabling the study of various biological pathways and interactions .
Comparison with Similar Compounds
5-Bromo-2’-deoxyuridine (BrdU): Used for DNA labeling but requires antibody-based detection.
5-Ethynyl-2’-deoxyuridine (EdU): Similar to 5-Azidomethyl-2’-deoxyuridine but requires copper catalysts for detection.
Uniqueness: 5-Azidomethyl-2’-deoxyuridine is unique in its ability to be detected using both CuAAC and SPAAC reactions, providing flexibility in experimental design. Unlike BrdU, it does not require antibody-based detection, and unlike EdU, it can be used in copper-free conditions, reducing cytotoxicity .
Properties
IUPAC Name |
5-(azidomethyl)-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O5/c11-14-12-2-5-3-15(10(19)13-9(5)18)8-1-6(17)7(4-16)20-8/h3,6-8,16-17H,1-2,4H2,(H,13,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKSAKMHLWMCADM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)CN=[N+]=[N-])CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70974547 | |
| Record name | 5-(Azidomethyl)-1-(2-deoxypentofuranosyl)-4-hydroxypyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70974547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59090-48-1 | |
| Record name | NSC259913 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=259913 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(Azidomethyl)-1-(2-deoxypentofuranosyl)-4-hydroxypyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70974547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


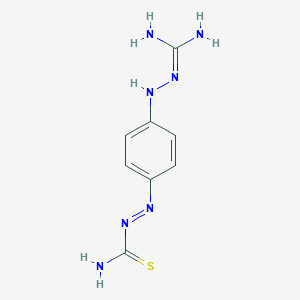
![4-(3-chlorophenyl)-6-(dimethoxymethyl)-2-methyl-5-[(E)-3-phenylprop-2-enoxy]carbonyl-1,4-dihydropyridine-3-carboxylic acid](/img/structure/B519130.png)
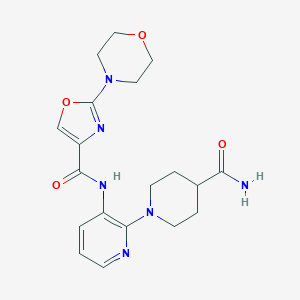
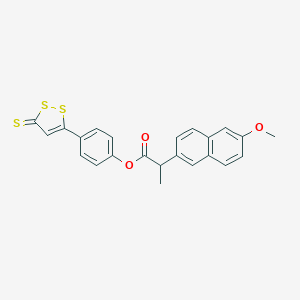
![4-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)-1-{thieno[2,3-d]pyrimidin-4-yl}piperidine](/img/structure/B519789.png)
![(3R,4R)-4-[(3S)-3-hydroxy-3-(6-methoxyquinolin-4-yl)propyl]-1-(2-thiophen-2-ylsulfanylethyl)piperidine-3-carboxylic acid](/img/structure/B519832.png)
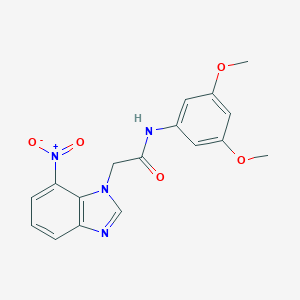

![(1R,2R)-N-(1-cyanocyclopropyl)-2-(6-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)cyclohexane-1-carboxamide](/img/structure/B520084.png)
![propan-2-yl 4-[4-[(3aS,7aS)-2-oxo-3a,4,5,6,7,7a-hexahydro-3H-benzoimidazol-1-yl]-1-piperidyl]-4-methyl-piperidine-1-carboxylate](/img/structure/B520099.png)
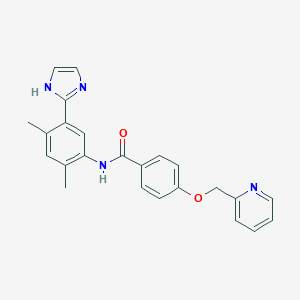
![N-[2-[(2,3-difluorophenyl)methylsulfanyl]-6-[[(2R)-1-hydroxypropan-2-yl]amino]pyrimidin-4-yl]azetidine-1-sulfonamide](/img/structure/B520157.png)
